4-tert-Butylcyclohexyl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Building Block for Synthesis

4-tert-Butylcyclohexyl chloroformate (4-TBCC) finds application in scientific research as a valuable chemical building block. Due to its reactive carbonyl chloride functionality, 4-TBCC serves as a precursor for the synthesis of various specialty chemicals important in pharmaceutical, agrochemical, and personal care product development [, ]. Researchers utilize 4-TBCC to introduce a tert-butylcyclohexyl carbonate group onto different molecules, leading to the creation of complex and diverse structures with desired properties.

Formation of Peroxy Dicarbonates

Another area of research application for 4-TBCC involves its role in the formation of peroxy dicarbonates. Peroxy dicarbonates are organic peroxides used as initiators in the polymerization process for various plastics. Through controlled reactions, 4-TBCC can be transformed into these peroxy dicarbonates, allowing researchers to study and develop new and improved initiators for tailoring polymer properties [].

4-tert-Butylcyclohexyl chloroformate is an organic compound with the chemical formula CHClO. It is classified as a chloroformate, which is a type of carbonic acid derivative where one of the hydroxyl groups is replaced by a chlorine atom. This compound typically appears as a colorless to yellow liquid and possesses a pungent odor. It is known for its reactivity, particularly in hydrolysis reactions, where it can yield hydrochloric acid and 4-tert-butylcyclohexanol as byproducts .

- Hydrolysis: In the presence of water, it hydrolyzes to produce hydrochloric acid and 4-tert-butylcyclohexanol. This reaction can be represented as:

- Reaction with Alcohols: It reacts with alcohols to form carbonates, which are important intermediates in organic synthesis. The general reaction can be depicted as:

- Reactivity with Bases and Amines: The compound can react vigorously with strong bases and amines, potentially leading to hazardous situations if not handled correctly .

The synthesis of 4-tert-butylcyclohexyl chloroformate typically involves the reaction of 4-tert-butylcyclohexanol with phosgene or other chlorinating agents. A common synthetic route can be summarized as follows:

- Starting Material: Begin with 4-tert-butylcyclohexanol.

- Chlorination: React the alcohol with phosgene in an appropriate solvent under controlled conditions.

- Isolation: Purify the resulting chloroformate through distillation or chromatography.

This method ensures high yields while minimizing byproducts .

This comparison highlights the unique aspects of 4-tert-butylcyclohexyl chloroformate, particularly its high reactivity and specific applications in organic chemistry compared to its analogues.

Interaction studies involving 4-tert-butylcyclohexyl chloroformate focus on its reactivity with nucleophiles such as alcohols and amines. These studies are crucial for understanding its role in synthetic pathways and potential side reactions that could occur during chemical processes. The compound's interactions can lead to the formation of various derivatives that might have different biological or chemical properties .

Several compounds share structural similarities with 4-tert-butylcyclohexyl chloroformate, including:

- Benzyl chloroformate: Used similarly in organic synthesis but has different reactivity due to the presence of the benzyl group.

- Ethylhexyl chloroformate: Exhibits similar properties but has different steric effects owing to its ethyl group.

- Cyclohexyl chloroformate: A simpler analogue that lacks the tert-butyl group, affecting its solubility and reactivity.

Comparison TableCompound Structure Type Reactivity

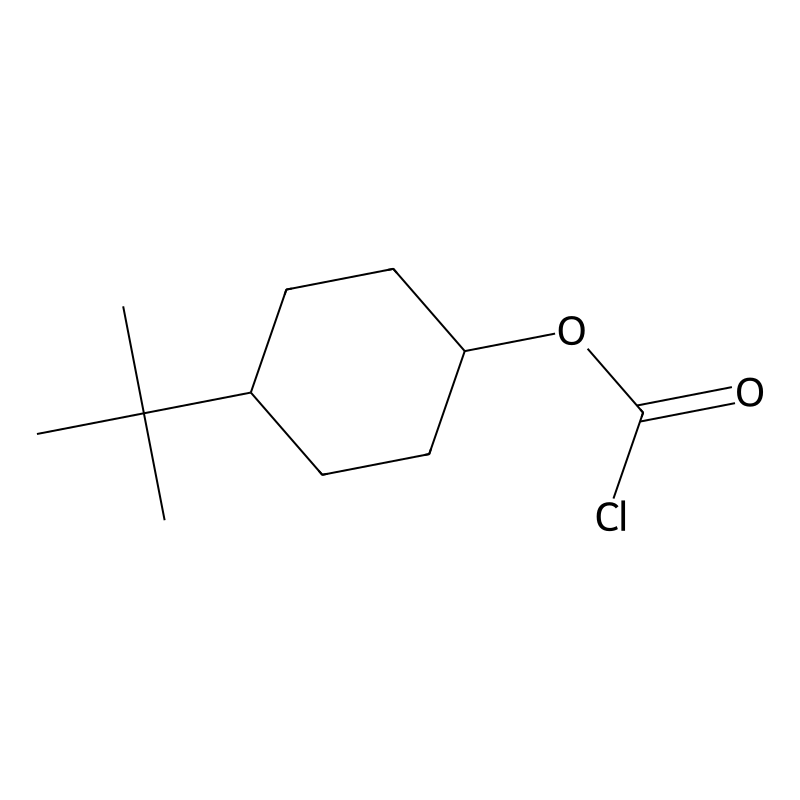

4-tert-Butylcyclohexyl chloroformate, systematically named (4-tert-butylcyclohexyl) carbonochloridate, is an organochlorine compound with the molecular formula C₁₁H₁₉ClO₂ and a molecular weight of 218.72 g/mol. Its structure consists of a cyclohexyl ring substituted at the para-position with a tert-butyl group (–C(CH₃)₃) and a chloroformate (–O–C(=O)–Cl) functional group (Figure 1).

Property Value Source CAS Registry Number 42125-46-2 EC Number 255-670-9 Density (20°C) 1.04–1.05 g/cm³ Boiling Point Decomposes above 50°C

The compound’s stereochemistry is influenced by the cyclohexyl ring’s chair conformation, where the tert-butyl group typically occupies an equatorial position to minimize steric strain. Nuclear magnetic resonance (NMR) spectra confirm the spatial arrangement, with distinct signals for the tert-butyl protons (δ ~1.2 ppm) and the chloroformate carbonyl carbon (δ ~150 ppm).

Historical Context in Chloroformate Chemistry

Chloroformates, derivatives of chloroformic acid (Cl–C(=O)–OH), have been pivotal in organic synthesis since the early 20th century. The discovery of benzyl chloroformate in the 1930s revolutionized peptide synthesis by enabling amine protection via the carboxybenzyl (Cbz) group. 4-tert-Butylcyclohexyl chloroformate emerged later as a specialized reagent, particularly in polymer and fine chemical industries, due to its steric bulk and thermal stability.

A key advancement was the development of phosgene-free synthesis routes. For example, Kobe University researchers demonstrated that ultraviolet irradiation of chloroform and oxygen generates phosgene in situ, which reacts with 4-tert-butylcyclohexanol to yield the title compound. This method reduces reliance on toxic phosgene gas, aligning with green chemistry principles.

Classification Within Organic Carbonyl Compounds

4-tert-Butylcyclohexyl chloroformate belongs to the acyl chloride subclass of carbonyl compounds, characterized by the –C(=O)–Cl functional group. Its reactivity stems from the electrophilic carbonyl carbon and the chloride leaving group, enabling nucleophilic acyl substitutions (Table 1).

The tert-butyl group enhances solubility in nonpolar solvents (e.g., toluene, THF) and stabilizes intermediates via steric hindrance, making the compound useful in controlled polymerization reactions. Its classification as a bulky chloroformate distinguishes it from simpler analogs like methyl or ethyl chloroformate, which exhibit higher volatility and faster reaction kinetics.

Historical Context in Chloroformate Chemistry

Evolution of Synthetic Methods

Early chloroformate synthesis relied on phosgene (COCl₂), a toxic gas with severe safety risks. The reaction of 4-tert-butylcyclohexanol with phosgene remains a common industrial method:

$$

\text{4-t-BuC₆H₁₀OH + COCl₂ → 4-t-BuC₆H₁₀O–C(=O)–Cl + HCl}

$$

However, modern approaches prioritize safety and sustainability. The photo-on-demand method developed by Tsuda et al. uses chloroform (CHCl₃) as a phosgene precursor, reducing hazardous waste. This innovation aligns with industrial trends toward flow chemistry and continuous manufacturing.

Role in Industrial Applications

4-tert-Butylcyclohexyl chloroformate serves as a key intermediate in:

- Polymer Chemistry: Synthesis of polycarbonates and polyurethanes, where its steric bulk moderates reaction rates, improving polymer chain uniformity.

- Pharmaceuticals: Preparation of carbamate prodrugs, leveraging its ability to mask amine functionalities temporarily.

- Agrochemicals: Derivatization of bioactive molecules to enhance lipid solubility and bioavailability.

Classification Within Organic Carbonyl Compounds

Functional Group Reactivity

The chloroformate group (–O–C(=O)–Cl) exhibits dual reactivity:

- Electrophilic Carbonyl: Attacked by nucleophiles (e.g., amines, alcohols) to form carbamates or carbonates.

- Chloride Leaving Group: Facilitates substitution reactions, often requiring bases (e.g., pyridine) to neutralize HCl byproducts.

Comparative studies with acetyl chloride (CH₃COCl) reveal that 4-tert-butylcyclohexyl chloroformate reacts 10–100× slower due to steric hindrance, enabling selective transformations in complex molecules.

Spectroscopic Characterization

- Infrared (IR) Spectroscopy: Strong absorption at ~1770 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C–Cl stretch).

- Mass Spectrometry: Molecular ion peak at m/z 218.1 [M]⁺, with fragments at m/z 163.1 (loss of Cl) and 57.1 (tert-butyl).

These spectral signatures aid in quality control during industrial production.

Molecular Structure and Characteristics

4-tert-Butylcyclohexyl chloroformate represents a chloroformate ester compound with the International Union of Pure and Applied Chemistry name (4-tert-butylcyclohexyl) carbonochloridate [1]. The molecular structure consists of a cyclohexane ring bearing a tertiary butyl substituent at the 4-position and a chloroformate functional group attached to the cyclohexane ring [1] [2] [3]. The compound exhibits characteristic features of both cycloalkane and chloroformate chemical families [4].

The structural framework incorporates two primary functional groups: the chloroformate group (-OCOCl) and the tert-butyl group (-C(CH₃)₃) [2] [3] [4]. The cyclohexane ring can adopt chair conformations, with the bulky tert-butyl group preferentially occupying the equatorial position due to steric considerations [5] [6]. This conformational preference significantly influences the compound's overall three-dimensional structure and reactivity patterns [5].

The compound can exist as stereoisomeric forms, specifically cis and trans isomers, based on the relative spatial arrangement of the tert-butyl and chloroformate substituents on the cyclohexane ring [5] [6]. This stereochemical characteristic affects the compound's physical properties and potential applications in synthetic chemistry [5] [6].

Characteristic Description Reference International Union of Pure and Applied Chemistry Name (4-tert-butylcyclohexyl) carbonochloridate [1] Common Name 4-tert-Butylcyclohexyl chloroformate [1] [7] [8] [2] Structural Formula C₁₁H₁₉ClO₂ [1] [7] [8] [2] [9] Functional Groups Chloroformate group (-OCOCl), tert-butyl group (-C(CH₃)₃) [1] [2] [3] [4] Isomerism Cis and trans isomers possible [5] [6] Stereochemistry Chair conformation with equatorial tert-butyl preference [5] [6]

Physical Constants and Specifications

Molecular Weight and Formula

The molecular formula of 4-tert-butylcyclohexyl chloroformate is C₁₁H₁₉ClO₂, representing eleven carbon atoms, nineteen hydrogen atoms, one chlorine atom, and two oxygen atoms [1] [7] [8] [2] [9]. The molecular weight has been consistently reported as 218.72 grams per mole across multiple authoritative sources [1] [7] [8] [2] [3]. The compound is registered under Chemical Abstracts Service number 42125-46-2 and European Community number 255-670-9 [1] [2] [9] [3].

Density and State at Standard Conditions

At standard conditions, 4-tert-butylcyclohexyl chloroformate exists as a clear liquid with a characteristic pungent odor [2] [3] [4]. The density at 20°C ranges from 1.04 to 1.05 grams per cubic centimeter [7] [8] [2] [3] [4]. This density value indicates that the compound is denser than water, which correlates with its molecular structure containing chlorine and the cyclic alkane framework [7] [8] [2].

Melting and Boiling Points

The melting point of 4-tert-butylcyclohexyl chloroformate ranges from -20°C to -10°C, confirming its liquid state at ambient temperatures [2] [3] [4]. The boiling point characteristics require careful consideration due to the compound's thermal instability [2] [3] [4]. While theoretical calculations suggest a boiling point of 254.9°C at 760 millimeters of mercury, the compound begins thermal decomposition at 50°C, preventing normal boiling behavior [7] [8] [2] [3] [4].

Solubility Parameters

The solubility profile of 4-tert-butylcyclohexyl chloroformate demonstrates typical behavior for chloroformate compounds [2] [3] [4]. The compound exhibits excellent solubility in common organic solvents including acetone, toluene, chloroform, and tetrahydrofuran [2] [3] [4]. Conversely, the compound shows poor solubility in water, consistent with its hydrophobic cyclohexane structure and the reactive nature of the chloroformate group with aqueous media [2] [3] [4].

Property Value Reference Molecular Weight 218.72 g/mol [1] [7] [8] [2] [3] Density (20°C) 1.04-1.05 g/cm³ [7] [8] [2] [3] [4] Melting Point -20°C to -10°C [2] [3] [4] Boiling Point Decomposes at 50°C (theoretical: 254.9°C at 760 mmHg) [7] [8] [2] [3] [4] Flash Point (closed cup) 64°C [2] [3] [4] Vapor Pressure 2 hPa at 20°C [7] Refractive Index 1.465 [8] LogP 3.97 [8] [9] Polar Surface Area 26.30 Ų [8] [9]

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Properties

While comprehensive nuclear magnetic resonance spectroscopic data for 4-tert-butylcyclohexyl chloroformate are limited in the available literature, the compound's structure suggests characteristic resonance patterns typical of chloroformate esters [1] [10]. The tert-butyl group would be expected to exhibit a distinctive singlet in proton nuclear magnetic resonance spectroscopy due to the nine equivalent methyl protons [1] [10]. The cyclohexane ring protons would display complex multipicity patterns characteristic of chair conformation dynamics [1] [10].

Infrared Absorption Profile

Infrared spectroscopic analysis of 4-tert-butylcyclohexyl chloroformate reveals characteristic absorption bands that confirm the presence of key functional groups [11]. The most prominent absorption occurs at 1799 wavenumbers, corresponding to the carbon-oxygen double bond stretching vibration of the chloroformate group [11]. Additional significant absorptions include the carbon-oxygen single bond stretching at 1237 wavenumbers and the carbon-oxygen-carbon stretching vibration at 1081 wavenumbers [11].

These infrared absorption characteristics serve as definitive identification markers for the compound and confirm the integrity of the chloroformate functional group [11]. The absorption pattern is consistent with theoretical predictions for chloroformate esters and provides analytical confirmation of successful synthesis [11].

Wavenumber (cm⁻¹) Assignment Reference 1799 C=O stretching vibration [11] 1237 C-O stretching vibration [11] 1081 C-O-C stretching vibration [11]

Mass Spectrometry Fragmentation Patterns

Specific mass spectrometry fragmentation data for 4-tert-butylcyclohexyl chloroformate are not extensively documented in the available literature [1] [10]. However, based on the molecular structure and typical fragmentation patterns of chloroformate compounds, characteristic fragmentation would be expected to include loss of the chloroformate group, tert-butyl radical elimination, and cyclohexane ring fragmentation [1] [10]. The molecular ion peak would appear at mass-to-charge ratio 218, corresponding to the molecular weight [1] [10].

Phosgene-Based Synthesis

The industrial synthesis of 4-tert-butylcyclohexyl chloroformate predominantly employs phosgene as the carbonylating agent. This methodology represents the most established and widely utilized approach in commercial production facilities [1] . The reaction proceeds through nucleophilic acyl substitution mechanisms, wherein 4-tert-butylcyclohexanol attacks the carbonyl carbon of phosgene, resulting in the formation of the desired chloroformate ester.

The stoichiometric reaction can be represented as follows: 4-tert-butylcyclohexanol reacts with phosgene in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial operations typically maintain reaction temperatures between 0-25°C to control the exothermic nature of the process and minimize decomposition reactions [1]. Yields obtained through this methodology range from 80-95%, making it highly attractive for large-scale production.

Industrial facilities employ continuous addition of phosgene to a solution of 4-tert-butylcyclohexanol in an inert solvent, followed by purification steps to isolate the desired product . The process requires precise temperature and pressure controls to ensure optimal conversion rates while maintaining product quality. The methodology benefits from well-established engineering solutions for handling phosgene, including appropriate containment systems and neutralization protocols.

However, the high toxicity of phosgene necessitates stringent safety measures and specialized handling procedures [3] [4]. This includes multilevel safety concepts, dedicated storage facilities, and comprehensive worker protection protocols. Despite these challenges, the phosgene-based approach remains the dominant industrial method due to its high efficiency and established infrastructure.

Bis(trichloromethyl)carbonate Reactions

Bis(trichloromethyl)carbonate, also known as triphosgene, has emerged as a safer alternative to gaseous phosgene for the synthesis of chloroformates [5] [6]. This crystalline solid offers significant advantages in terms of handling and storage compared to phosgene gas, while maintaining comparable reaction efficiency. The compound decomposes to release phosgene equivalents under the influence of nucleophiles, allowing for controlled generation of the active carbonylating species.

The reaction mechanism involves the nucleophilic attack of 4-tert-butylcyclohexanol on bis(trichloromethyl)carbonate, with one molecule of the carbonate reagent effectively replacing three molecules of phosgene [5] [6]. This stoichiometric relationship provides excellent control over the reaction stoichiometry and reduces the risk of phosgene exposure. The reaction typically proceeds in the presence of a base catalyst, with pyridine being commonly employed for alkyl chloroformate synthesis.

Experimental procedures involve dissolving bis(trichloromethyl)carbonate in dichloromethane at reduced temperatures, typically 0°C, followed by the dropwise addition of the alcohol substrate [5]. The reaction mixture is maintained at controlled temperatures throughout the addition and subsequent reaction period to ensure optimal conversion. Yields obtained through this methodology typically range from 85-95%, which are comparable to or superior to those achieved with direct phosgene methods [5] [7].

The advantages of bis(trichloromethyl)carbonate include its stability as a crystalline solid, easier handling compared to phosgene gas, and the ability to generate phosgene equivalents on demand [6]. The methodology allows for better control of reaction conditions and reduces the infrastructure requirements associated with handling gaseous phosgene. However, despite its improved safety profile compared to phosgene, bis(trichloromethyl)carbonate still requires careful handling due to its potential to liberate small quantities of phosgene during use.

Laboratory-Scale Preparation Techniques

Catalytic Approaches

Palladium-catalyzed synthesis represents an innovative approach for the preparation of chloroformates, including 4-tert-butylcyclohexyl chloroformate, through gas-phase reactions [8] [9]. This methodology employs palladium chloride supported on gamma-alumina or silica as the catalyst system, enabling the direct conversion of chlorine, carbon monoxide, and alkyl nitrite to the corresponding chloroformate without the intermediate formation of phosgene.

The catalytic mechanism involves the coordination of reactants to the palladium center, followed by insertion and elimination steps that result in chloroformate formation [8]. When palladium chloride supported on gamma-alumina or silica is employed as the catalyst, chloroformate formation occurs with good yield and high selectivity. The reaction temperature significantly influences the formation rate of chloroformate, while selectivity depends critically on the nitrite to chloride molar ratio.

Reaction conditions for optimal performance include temperatures ranging from 150-250°C and careful control of the nitrite to chloride ratio [8] [9]. When the nitrite to chloride ratio is maintained below 2, the selectivity for chloroformate formation approaches 100%. The gas-phase nature of this reaction provides advantages in terms of product separation and purification, as the chloroformate product can be readily condensed and collected.

The nickel-catalyzed reductive carbonylation methodology offers another catalytic approach, utilizing ethyl chloroformate as a safe carbon monoxide source for the synthesis of various organic compounds [10]. This methodology demonstrates the versatility of catalytic approaches in chloroformate chemistry and provides insights into alternative synthetic strategies that avoid the direct use of toxic carbon monoxide gas.

Solvent Effects on Synthesis Efficiency

Solvent selection plays a crucial role in determining the efficiency and selectivity of 4-tert-butylcyclohexyl chloroformate synthesis. Comprehensive studies on chloroformate solvolysis reactions have revealed significant solvent-dependent effects on reaction rates and mechanisms [11] [12] [13] [14]. These findings provide valuable insights for optimizing synthetic conditions and understanding the underlying reaction pathways.

Dichloromethane serves as the standard solvent for many chloroformate synthesis reactions due to its excellent solvating properties for both polar and nonpolar reactants [11]. The solvent provides a suitable medium for nucleophilic substitution reactions while maintaining chemical inertness toward the reaction components. Studies have shown that dichloromethane supports efficient chloroformate formation with minimal side reactions.

Chloroform has emerged as a particularly interesting solvent due to its dual role as both solvent and potential reactant in photochemical chloroformate synthesis [15] [16]. Under ultraviolet irradiation, chloroform can undergo oxidative decomposition to generate phosgene in situ, enabling novel synthetic approaches. This methodology demonstrates yields of 85-96% for various chloroformate products and represents a significant advancement in green synthesis approaches.

Toluene and other hydrocarbon solvents typically exhibit lower reaction rates compared to halogenated solvents but may offer advantages in terms of environmental impact and product purification [13]. The reduced polarity of these solvents can influence the reaction mechanism, potentially favoring different pathways compared to more polar solvent systems.

Solvent nucleophilicity and ionizing power significantly affect reaction rates and mechanisms [11] [12] [14]. Linear free energy relationship studies have revealed that solvents with higher nucleophilicity values generally promote faster reaction rates, while the ionizing power of the solvent influences the extent of ionization versus addition-elimination pathways. These findings enable rational solvent selection based on desired reaction outcomes and mechanistic preferences.

Green Chemistry Alternatives

Photo-on-demand synthesis represents a revolutionary approach to chloroformate production that aligns with green chemistry principles [3] [4] [17] [15]. This methodology utilizes chloroform as both solvent and reactant, generating phosgene in situ through photochemical oxidation under ultraviolet irradiation. The approach offers significant advantages in terms of safety, environmental impact, and process simplicity compared to traditional phosgene-based methods.

The photochemical mechanism involves the absorption of ultraviolet light by chloroform molecules, leading to homolytic cleavage and subsequent radical chain reactions with oxygen to produce phosgene [3] [4]. The generated phosgene immediately reacts with the alcohol substrate to form the desired chloroformate, eliminating the need for phosgene storage and handling. This in situ generation approach minimizes phosgene exposure and reduces associated safety risks.

Experimental conditions for photo-on-demand synthesis involve irradiating a chloroform solution containing the alcohol substrate with a low-pressure mercury lamp while bubbling oxygen through the solution [15] [16]. The reaction proceeds efficiently at room temperature, eliminating the need for specialized heating or cooling equipment. Conversion rates exceeding 96% have been achieved with residence times of less than one minute, demonstrating the high efficiency of this approach.

Supercritical carbon dioxide has been investigated as an environmentally benign solvent for chloroformate synthesis reactions [18]. This approach offers advantages in terms of reduced environmental impact, elimination of organic solvent waste, and simplified product separation through pressure reduction. However, the methodology requires specialized high-pressure equipment and has shown limited commercial viability for chloroformate synthesis applications.

Ionic liquids represent another class of green solvents that have been explored for chloroformate synthesis [18] [19]. These molten salts offer advantages including negligible vapor pressure, thermal stability, and tunable properties through structural modification. The use of ionic liquids can enhance reaction selectivity and facilitate product separation, although their higher cost compared to conventional solvents limits widespread adoption.

Bio-based solvents derived from renewable resources provide sustainable alternatives to petroleum-derived solvents [20] [18]. Examples include 2-methyltetrahydrofuran derived from agricultural waste and cyclopentyl methyl ether produced from renewable feedstocks [20]. These solvents offer improved environmental profiles while maintaining acceptable performance characteristics for chloroformate synthesis applications.

Purification and Quality Control Methods

Vacuum distillation represents the primary purification method for 4-tert-butylcyclohexyl chloroformate, taking advantage of the compound's thermal instability at elevated temperatures [21] [22]. The methodology involves distillation under reduced pressure to lower the boiling point and minimize thermal decomposition. Typical operating conditions include pressures of 10-20 mmHg and distillation temperatures of 50-60°C [23] [21].

The distillation process begins with crude product collection following synthesis, which typically contains unreacted starting materials, hydrogen chloride, and various organic impurities [21]. The crude mixture is charged to a distillation apparatus equipped with a vacuum source, condenser, and collection vessel. The use of short path distillation equipment minimizes residence time at elevated temperatures and reduces decomposition.

Fractional distillation using packed columns provides enhanced separation efficiency for complex mixtures containing multiple chloroformate products or closely boiling impurities [24] [25]. The methodology employs columns packed with inert materials such as glass helices or structured packing to increase the number of theoretical plates. Operating conditions typically involve reflux ratios of 3:1 to 5:1 and careful temperature control throughout the column.

Washing procedures serve as preliminary purification steps to remove acid impurities and water-soluble contaminants [24]. The crude chloroformate is typically washed sequentially with water, dilute sodium bicarbonate solution, and saturated sodium chloride solution [26]. Each washing step targets specific impurity classes: water removes hydrogen chloride and other acid impurities, sodium bicarbonate neutralizes residual acids, and brine facilitates phase separation.

Column chromatography provides the highest purity levels for analytical or specialized applications [26]. Silica gel columns with hexane-ethyl acetate eluent systems effectively separate 4-tert-butylcyclohexyl chloroformate from structurally similar impurities. The methodology achieves purities exceeding 98% but requires larger solvent volumes and longer processing times compared to distillation methods [26].

Gas chromatography serves as the primary analytical method for quality control, providing quantitative analysis of purity and identification of specific impurities [27] [28] [29]. The methodology employs flame ionization detection with capillary columns, typically achieving detection limits of 0.1-1 ppm for most organic impurities [27]. Retention time matching and mass spectral confirmation enable definitive identification of impurity components.

High-performance liquid chromatography offers complementary analytical capabilities, particularly for thermally labile impurities that may decompose during gas chromatographic analysis [27]. Reverse-phase columns with ultraviolet detection provide sensitivity levels suitable for routine quality control applications [27]. The methodology requires minimal sample preparation and provides quantitative results within 20-45 minutes.

Nuclear magnetic resonance spectroscopy enables structural confirmation and detection of specific impurity classes [30]. Proton nuclear magnetic resonance spectroscopy readily identifies structural analogs and can quantify major impurities through integration of characteristic signal patterns [30]. The methodology provides definitive structural information but requires higher sample concentrations compared to chromatographic methods.

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic

Other CAS

42125-46-2

General Manufacturing Information

Carbonochloridic acid, 4-(1,1-dimethylethyl)cyclohexyl ester: ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure Type | Reactivity |

4-tert-Butylcyclohexyl chloroformate, systematically named (4-tert-butylcyclohexyl) carbonochloridate, is an organochlorine compound with the molecular formula C₁₁H₁₉ClO₂ and a molecular weight of 218.72 g/mol. Its structure consists of a cyclohexyl ring substituted at the para-position with a tert-butyl group (–C(CH₃)₃) and a chloroformate (–O–C(=O)–Cl) functional group (Figure 1).

The compound’s stereochemistry is influenced by the cyclohexyl ring’s chair conformation, where the tert-butyl group typically occupies an equatorial position to minimize steric strain. Nuclear magnetic resonance (NMR) spectra confirm the spatial arrangement, with distinct signals for the tert-butyl protons (δ ~1.2 ppm) and the chloroformate carbonyl carbon (δ ~150 ppm). Historical Context in Chloroformate ChemistryChloroformates, derivatives of chloroformic acid (Cl–C(=O)–OH), have been pivotal in organic synthesis since the early 20th century. The discovery of benzyl chloroformate in the 1930s revolutionized peptide synthesis by enabling amine protection via the carboxybenzyl (Cbz) group. 4-tert-Butylcyclohexyl chloroformate emerged later as a specialized reagent, particularly in polymer and fine chemical industries, due to its steric bulk and thermal stability. A key advancement was the development of phosgene-free synthesis routes. For example, Kobe University researchers demonstrated that ultraviolet irradiation of chloroform and oxygen generates phosgene in situ, which reacts with 4-tert-butylcyclohexanol to yield the title compound. This method reduces reliance on toxic phosgene gas, aligning with green chemistry principles. Classification Within Organic Carbonyl Compounds4-tert-Butylcyclohexyl chloroformate belongs to the acyl chloride subclass of carbonyl compounds, characterized by the –C(=O)–Cl functional group. Its reactivity stems from the electrophilic carbonyl carbon and the chloride leaving group, enabling nucleophilic acyl substitutions (Table 1). The tert-butyl group enhances solubility in nonpolar solvents (e.g., toluene, THF) and stabilizes intermediates via steric hindrance, making the compound useful in controlled polymerization reactions. Its classification as a bulky chloroformate distinguishes it from simpler analogs like methyl or ethyl chloroformate, which exhibit higher volatility and faster reaction kinetics. Historical Context in Chloroformate ChemistryEvolution of Synthetic MethodsEarly chloroformate synthesis relied on phosgene (COCl₂), a toxic gas with severe safety risks. The reaction of 4-tert-butylcyclohexanol with phosgene remains a common industrial method: Role in Industrial Applications4-tert-Butylcyclohexyl chloroformate serves as a key intermediate in:

Classification Within Organic Carbonyl CompoundsFunctional Group ReactivityThe chloroformate group (–O–C(=O)–Cl) exhibits dual reactivity:

Comparative studies with acetyl chloride (CH₃COCl) reveal that 4-tert-butylcyclohexyl chloroformate reacts 10–100× slower due to steric hindrance, enabling selective transformations in complex molecules. Spectroscopic Characterization

These spectral signatures aid in quality control during industrial production. Molecular Structure and Characteristics4-tert-Butylcyclohexyl chloroformate represents a chloroformate ester compound with the International Union of Pure and Applied Chemistry name (4-tert-butylcyclohexyl) carbonochloridate [1]. The molecular structure consists of a cyclohexane ring bearing a tertiary butyl substituent at the 4-position and a chloroformate functional group attached to the cyclohexane ring [1] [2] [3]. The compound exhibits characteristic features of both cycloalkane and chloroformate chemical families [4]. The structural framework incorporates two primary functional groups: the chloroformate group (-OCOCl) and the tert-butyl group (-C(CH₃)₃) [2] [3] [4]. The cyclohexane ring can adopt chair conformations, with the bulky tert-butyl group preferentially occupying the equatorial position due to steric considerations [5] [6]. This conformational preference significantly influences the compound's overall three-dimensional structure and reactivity patterns [5]. The compound can exist as stereoisomeric forms, specifically cis and trans isomers, based on the relative spatial arrangement of the tert-butyl and chloroformate substituents on the cyclohexane ring [5] [6]. This stereochemical characteristic affects the compound's physical properties and potential applications in synthetic chemistry [5] [6].

Physical Constants and SpecificationsMolecular Weight and FormulaThe molecular formula of 4-tert-butylcyclohexyl chloroformate is C₁₁H₁₉ClO₂, representing eleven carbon atoms, nineteen hydrogen atoms, one chlorine atom, and two oxygen atoms [1] [7] [8] [2] [9]. The molecular weight has been consistently reported as 218.72 grams per mole across multiple authoritative sources [1] [7] [8] [2] [3]. The compound is registered under Chemical Abstracts Service number 42125-46-2 and European Community number 255-670-9 [1] [2] [9] [3]. Density and State at Standard ConditionsAt standard conditions, 4-tert-butylcyclohexyl chloroformate exists as a clear liquid with a characteristic pungent odor [2] [3] [4]. The density at 20°C ranges from 1.04 to 1.05 grams per cubic centimeter [7] [8] [2] [3] [4]. This density value indicates that the compound is denser than water, which correlates with its molecular structure containing chlorine and the cyclic alkane framework [7] [8] [2]. Melting and Boiling PointsThe melting point of 4-tert-butylcyclohexyl chloroformate ranges from -20°C to -10°C, confirming its liquid state at ambient temperatures [2] [3] [4]. The boiling point characteristics require careful consideration due to the compound's thermal instability [2] [3] [4]. While theoretical calculations suggest a boiling point of 254.9°C at 760 millimeters of mercury, the compound begins thermal decomposition at 50°C, preventing normal boiling behavior [7] [8] [2] [3] [4]. Solubility ParametersThe solubility profile of 4-tert-butylcyclohexyl chloroformate demonstrates typical behavior for chloroformate compounds [2] [3] [4]. The compound exhibits excellent solubility in common organic solvents including acetone, toluene, chloroform, and tetrahydrofuran [2] [3] [4]. Conversely, the compound shows poor solubility in water, consistent with its hydrophobic cyclohexane structure and the reactive nature of the chloroformate group with aqueous media [2] [3] [4].

Spectroscopic CharacteristicsNuclear Magnetic Resonance Spectral PropertiesWhile comprehensive nuclear magnetic resonance spectroscopic data for 4-tert-butylcyclohexyl chloroformate are limited in the available literature, the compound's structure suggests characteristic resonance patterns typical of chloroformate esters [1] [10]. The tert-butyl group would be expected to exhibit a distinctive singlet in proton nuclear magnetic resonance spectroscopy due to the nine equivalent methyl protons [1] [10]. The cyclohexane ring protons would display complex multipicity patterns characteristic of chair conformation dynamics [1] [10]. Infrared Absorption ProfileInfrared spectroscopic analysis of 4-tert-butylcyclohexyl chloroformate reveals characteristic absorption bands that confirm the presence of key functional groups [11]. The most prominent absorption occurs at 1799 wavenumbers, corresponding to the carbon-oxygen double bond stretching vibration of the chloroformate group [11]. Additional significant absorptions include the carbon-oxygen single bond stretching at 1237 wavenumbers and the carbon-oxygen-carbon stretching vibration at 1081 wavenumbers [11]. These infrared absorption characteristics serve as definitive identification markers for the compound and confirm the integrity of the chloroformate functional group [11]. The absorption pattern is consistent with theoretical predictions for chloroformate esters and provides analytical confirmation of successful synthesis [11].

Mass Spectrometry Fragmentation PatternsSpecific mass spectrometry fragmentation data for 4-tert-butylcyclohexyl chloroformate are not extensively documented in the available literature [1] [10]. However, based on the molecular structure and typical fragmentation patterns of chloroformate compounds, characteristic fragmentation would be expected to include loss of the chloroformate group, tert-butyl radical elimination, and cyclohexane ring fragmentation [1] [10]. The molecular ion peak would appear at mass-to-charge ratio 218, corresponding to the molecular weight [1] [10]. Phosgene-Based SynthesisThe industrial synthesis of 4-tert-butylcyclohexyl chloroformate predominantly employs phosgene as the carbonylating agent. This methodology represents the most established and widely utilized approach in commercial production facilities [1] . The reaction proceeds through nucleophilic acyl substitution mechanisms, wherein 4-tert-butylcyclohexanol attacks the carbonyl carbon of phosgene, resulting in the formation of the desired chloroformate ester. The stoichiometric reaction can be represented as follows: 4-tert-butylcyclohexanol reacts with phosgene in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial operations typically maintain reaction temperatures between 0-25°C to control the exothermic nature of the process and minimize decomposition reactions [1]. Yields obtained through this methodology range from 80-95%, making it highly attractive for large-scale production. Industrial facilities employ continuous addition of phosgene to a solution of 4-tert-butylcyclohexanol in an inert solvent, followed by purification steps to isolate the desired product . The process requires precise temperature and pressure controls to ensure optimal conversion rates while maintaining product quality. The methodology benefits from well-established engineering solutions for handling phosgene, including appropriate containment systems and neutralization protocols. However, the high toxicity of phosgene necessitates stringent safety measures and specialized handling procedures [3] [4]. This includes multilevel safety concepts, dedicated storage facilities, and comprehensive worker protection protocols. Despite these challenges, the phosgene-based approach remains the dominant industrial method due to its high efficiency and established infrastructure. Bis(trichloromethyl)carbonate ReactionsBis(trichloromethyl)carbonate, also known as triphosgene, has emerged as a safer alternative to gaseous phosgene for the synthesis of chloroformates [5] [6]. This crystalline solid offers significant advantages in terms of handling and storage compared to phosgene gas, while maintaining comparable reaction efficiency. The compound decomposes to release phosgene equivalents under the influence of nucleophiles, allowing for controlled generation of the active carbonylating species. The reaction mechanism involves the nucleophilic attack of 4-tert-butylcyclohexanol on bis(trichloromethyl)carbonate, with one molecule of the carbonate reagent effectively replacing three molecules of phosgene [5] [6]. This stoichiometric relationship provides excellent control over the reaction stoichiometry and reduces the risk of phosgene exposure. The reaction typically proceeds in the presence of a base catalyst, with pyridine being commonly employed for alkyl chloroformate synthesis. Experimental procedures involve dissolving bis(trichloromethyl)carbonate in dichloromethane at reduced temperatures, typically 0°C, followed by the dropwise addition of the alcohol substrate [5]. The reaction mixture is maintained at controlled temperatures throughout the addition and subsequent reaction period to ensure optimal conversion. Yields obtained through this methodology typically range from 85-95%, which are comparable to or superior to those achieved with direct phosgene methods [5] [7]. The advantages of bis(trichloromethyl)carbonate include its stability as a crystalline solid, easier handling compared to phosgene gas, and the ability to generate phosgene equivalents on demand [6]. The methodology allows for better control of reaction conditions and reduces the infrastructure requirements associated with handling gaseous phosgene. However, despite its improved safety profile compared to phosgene, bis(trichloromethyl)carbonate still requires careful handling due to its potential to liberate small quantities of phosgene during use. Laboratory-Scale Preparation TechniquesCatalytic ApproachesPalladium-catalyzed synthesis represents an innovative approach for the preparation of chloroformates, including 4-tert-butylcyclohexyl chloroformate, through gas-phase reactions [8] [9]. This methodology employs palladium chloride supported on gamma-alumina or silica as the catalyst system, enabling the direct conversion of chlorine, carbon monoxide, and alkyl nitrite to the corresponding chloroformate without the intermediate formation of phosgene. The catalytic mechanism involves the coordination of reactants to the palladium center, followed by insertion and elimination steps that result in chloroformate formation [8]. When palladium chloride supported on gamma-alumina or silica is employed as the catalyst, chloroformate formation occurs with good yield and high selectivity. The reaction temperature significantly influences the formation rate of chloroformate, while selectivity depends critically on the nitrite to chloride molar ratio. Reaction conditions for optimal performance include temperatures ranging from 150-250°C and careful control of the nitrite to chloride ratio [8] [9]. When the nitrite to chloride ratio is maintained below 2, the selectivity for chloroformate formation approaches 100%. The gas-phase nature of this reaction provides advantages in terms of product separation and purification, as the chloroformate product can be readily condensed and collected. The nickel-catalyzed reductive carbonylation methodology offers another catalytic approach, utilizing ethyl chloroformate as a safe carbon monoxide source for the synthesis of various organic compounds [10]. This methodology demonstrates the versatility of catalytic approaches in chloroformate chemistry and provides insights into alternative synthetic strategies that avoid the direct use of toxic carbon monoxide gas. Solvent Effects on Synthesis EfficiencySolvent selection plays a crucial role in determining the efficiency and selectivity of 4-tert-butylcyclohexyl chloroformate synthesis. Comprehensive studies on chloroformate solvolysis reactions have revealed significant solvent-dependent effects on reaction rates and mechanisms [11] [12] [13] [14]. These findings provide valuable insights for optimizing synthetic conditions and understanding the underlying reaction pathways. Dichloromethane serves as the standard solvent for many chloroformate synthesis reactions due to its excellent solvating properties for both polar and nonpolar reactants [11]. The solvent provides a suitable medium for nucleophilic substitution reactions while maintaining chemical inertness toward the reaction components. Studies have shown that dichloromethane supports efficient chloroformate formation with minimal side reactions. Chloroform has emerged as a particularly interesting solvent due to its dual role as both solvent and potential reactant in photochemical chloroformate synthesis [15] [16]. Under ultraviolet irradiation, chloroform can undergo oxidative decomposition to generate phosgene in situ, enabling novel synthetic approaches. This methodology demonstrates yields of 85-96% for various chloroformate products and represents a significant advancement in green synthesis approaches. Toluene and other hydrocarbon solvents typically exhibit lower reaction rates compared to halogenated solvents but may offer advantages in terms of environmental impact and product purification [13]. The reduced polarity of these solvents can influence the reaction mechanism, potentially favoring different pathways compared to more polar solvent systems. Solvent nucleophilicity and ionizing power significantly affect reaction rates and mechanisms [11] [12] [14]. Linear free energy relationship studies have revealed that solvents with higher nucleophilicity values generally promote faster reaction rates, while the ionizing power of the solvent influences the extent of ionization versus addition-elimination pathways. These findings enable rational solvent selection based on desired reaction outcomes and mechanistic preferences. Green Chemistry AlternativesPhoto-on-demand synthesis represents a revolutionary approach to chloroformate production that aligns with green chemistry principles [3] [4] [17] [15]. This methodology utilizes chloroform as both solvent and reactant, generating phosgene in situ through photochemical oxidation under ultraviolet irradiation. The approach offers significant advantages in terms of safety, environmental impact, and process simplicity compared to traditional phosgene-based methods. The photochemical mechanism involves the absorption of ultraviolet light by chloroform molecules, leading to homolytic cleavage and subsequent radical chain reactions with oxygen to produce phosgene [3] [4]. The generated phosgene immediately reacts with the alcohol substrate to form the desired chloroformate, eliminating the need for phosgene storage and handling. This in situ generation approach minimizes phosgene exposure and reduces associated safety risks. Experimental conditions for photo-on-demand synthesis involve irradiating a chloroform solution containing the alcohol substrate with a low-pressure mercury lamp while bubbling oxygen through the solution [15] [16]. The reaction proceeds efficiently at room temperature, eliminating the need for specialized heating or cooling equipment. Conversion rates exceeding 96% have been achieved with residence times of less than one minute, demonstrating the high efficiency of this approach. Supercritical carbon dioxide has been investigated as an environmentally benign solvent for chloroformate synthesis reactions [18]. This approach offers advantages in terms of reduced environmental impact, elimination of organic solvent waste, and simplified product separation through pressure reduction. However, the methodology requires specialized high-pressure equipment and has shown limited commercial viability for chloroformate synthesis applications. Ionic liquids represent another class of green solvents that have been explored for chloroformate synthesis [18] [19]. These molten salts offer advantages including negligible vapor pressure, thermal stability, and tunable properties through structural modification. The use of ionic liquids can enhance reaction selectivity and facilitate product separation, although their higher cost compared to conventional solvents limits widespread adoption. Bio-based solvents derived from renewable resources provide sustainable alternatives to petroleum-derived solvents [20] [18]. Examples include 2-methyltetrahydrofuran derived from agricultural waste and cyclopentyl methyl ether produced from renewable feedstocks [20]. These solvents offer improved environmental profiles while maintaining acceptable performance characteristics for chloroformate synthesis applications. Purification and Quality Control MethodsVacuum distillation represents the primary purification method for 4-tert-butylcyclohexyl chloroformate, taking advantage of the compound's thermal instability at elevated temperatures [21] [22]. The methodology involves distillation under reduced pressure to lower the boiling point and minimize thermal decomposition. Typical operating conditions include pressures of 10-20 mmHg and distillation temperatures of 50-60°C [23] [21]. The distillation process begins with crude product collection following synthesis, which typically contains unreacted starting materials, hydrogen chloride, and various organic impurities [21]. The crude mixture is charged to a distillation apparatus equipped with a vacuum source, condenser, and collection vessel. The use of short path distillation equipment minimizes residence time at elevated temperatures and reduces decomposition. Fractional distillation using packed columns provides enhanced separation efficiency for complex mixtures containing multiple chloroformate products or closely boiling impurities [24] [25]. The methodology employs columns packed with inert materials such as glass helices or structured packing to increase the number of theoretical plates. Operating conditions typically involve reflux ratios of 3:1 to 5:1 and careful temperature control throughout the column. Washing procedures serve as preliminary purification steps to remove acid impurities and water-soluble contaminants [24]. The crude chloroformate is typically washed sequentially with water, dilute sodium bicarbonate solution, and saturated sodium chloride solution [26]. Each washing step targets specific impurity classes: water removes hydrogen chloride and other acid impurities, sodium bicarbonate neutralizes residual acids, and brine facilitates phase separation. Column chromatography provides the highest purity levels for analytical or specialized applications [26]. Silica gel columns with hexane-ethyl acetate eluent systems effectively separate 4-tert-butylcyclohexyl chloroformate from structurally similar impurities. The methodology achieves purities exceeding 98% but requires larger solvent volumes and longer processing times compared to distillation methods [26]. Gas chromatography serves as the primary analytical method for quality control, providing quantitative analysis of purity and identification of specific impurities [27] [28] [29]. The methodology employs flame ionization detection with capillary columns, typically achieving detection limits of 0.1-1 ppm for most organic impurities [27]. Retention time matching and mass spectral confirmation enable definitive identification of impurity components. High-performance liquid chromatography offers complementary analytical capabilities, particularly for thermally labile impurities that may decompose during gas chromatographic analysis [27]. Reverse-phase columns with ultraviolet detection provide sensitivity levels suitable for routine quality control applications [27]. The methodology requires minimal sample preparation and provides quantitative results within 20-45 minutes. Nuclear magnetic resonance spectroscopy enables structural confirmation and detection of specific impurity classes [30]. Proton nuclear magnetic resonance spectroscopy readily identifies structural analogs and can quantify major impurities through integration of characteristic signal patterns [30]. The methodology provides definitive structural information but requires higher sample concentrations compared to chromatographic methods. XLogP3 4.4

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]; H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Corrosive;Acute Toxic Other CAS

42125-46-2

General Manufacturing Information

Carbonochloridic acid, 4-(1,1-dimethylethyl)cyclohexyl ester: ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|